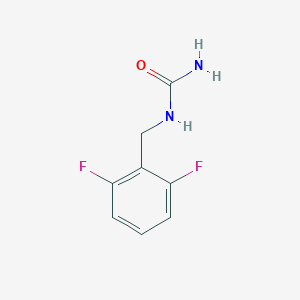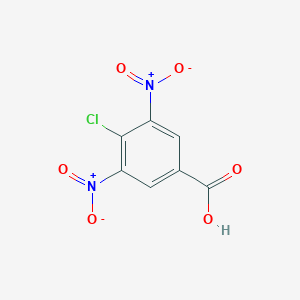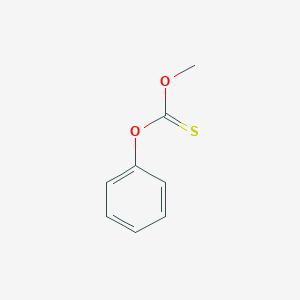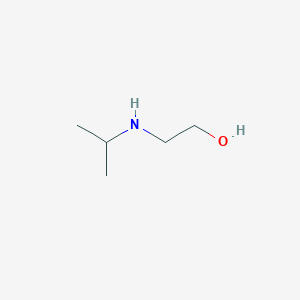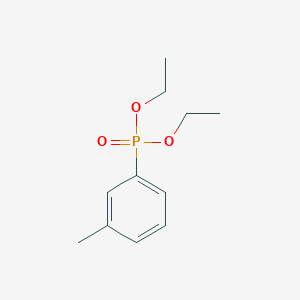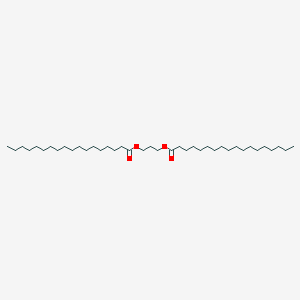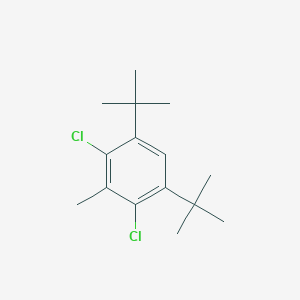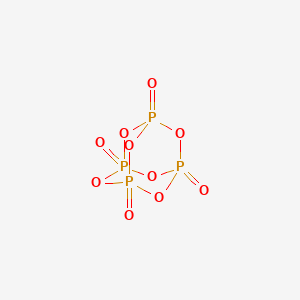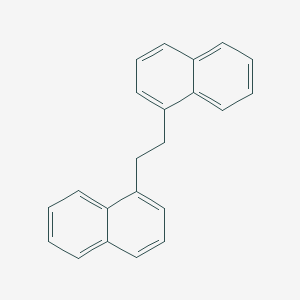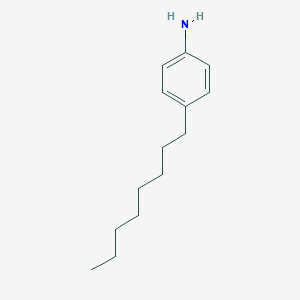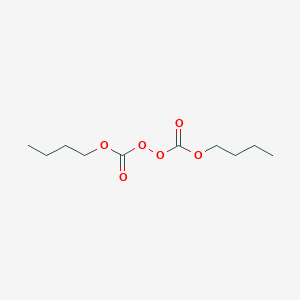
Peroxydicarbonic acid, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxydicarbonic acid, dibutyl ester, also known as peroxycarboxylic acid, is a highly reactive organic peroxide that is widely used in chemical synthesis and scientific research. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. Peroxydicarbonic acid, dibutyl ester is a powerful oxidizing agent that can be used for a variety of applications, including the synthesis of organic compounds, polymerization reactions, and as a disinfectant.
Aplicaciones Científicas De Investigación
Photosynthetic Oxygen Evolution :
- Peroxydicarbonic acid (Podca) is proposed as an intermediate in photosynthetic oxygen evolution, showing properties like spontaneous hydrolysis to H2O2 and susceptibility to oxidative and reductive decomposition. In the presence of Mn2+ or Co2+, Podca breaks down, releasing O2, and this process is affected by the concentration of O2 itself. It decomposes with O2 release in the presence of Ca-washed photosystem II-enriched membranes under photosynthetic electron flow conditions, which supports the hypothesis of Podca acting as an oxygen-evolving intermediate in photosynthesis (Castelfranco, Lu, & Stemler, 2007).
Chemical Synthesis and Analysis :
- In the study of homolytic aromatic isopropyloxycarbonyloxylation, the thermal decomposition of diisopropyl peroxydicarbonate was observed to produce isopropyl phenyl carbonate under certain conditions. This study contributes to understanding the reactions involving peroxydicarbonates and their role in chemical synthesis (Nakata, Tokumaru, & Simamura, 1970).
Esterification Reactions :
- Esterification of 2,6-pyridinedicarboxylic acid with n-butanol was catalyzed efficiently using heteropoly acid H3PW12O40 or its Ce(III) salt, yielding 100% of PA dibutyl ester. This study highlights the role of peroxydicarbonates and related compounds in facilitating esterification reactions (Timofeeva, Maksimovskaya, Paukshtis, & Kozhevnikov, 1995).
Polymerization Processes :
- Peroxydicarbonates, including dibutyl variants, have been found effective in the initiation of polymerization processes, particularly in the vinyl chloride-propylene system. This reveals their utility in industrial applications related to polymer production (Ravey & Waterman, 1977).
Environmental Analysis :
- In environmental analysis, dibutyl esters have been utilized for the determination of short-chain dicarboxylic acids in environmental samples like rain, fog, and mist. This application demonstrates the role of dibutyl esters in analytical chemistry, particularly in environmental monitoring (Kawamura, Steinberg, & Kaplan, 1985).
Propiedades
Número CAS |
16215-49-9 |
|---|---|
Nombre del producto |
Peroxydicarbonic acid, dibutyl ester |
Fórmula molecular |
C10H18O6 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
butoxycarbonyloxy butyl carbonate |
InChI |
InChI=1S/C10H18O6/c1-3-5-7-13-9(11)15-16-10(12)14-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
ZGPBOPXFOJBLIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OOC(=O)OCCCC |
SMILES canónico |
CCCCOC(=O)OOC(=O)OCCCC |
Otros números CAS |
16215-49-9 |
Descripción física |
Butyl peroxydicarbonate appears as a colorless liquid. Shipped or stored with not more than 62% peroxide in solution of organic solvent. Crystallizes when dry. May explode from heat, shock or friction, when dry. Handle with extreme care. |
Pictogramas |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



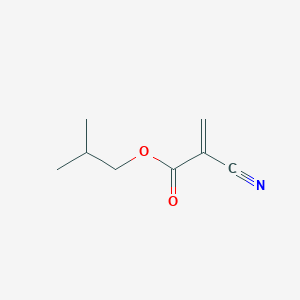
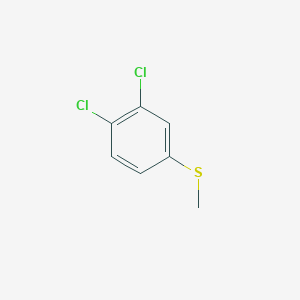
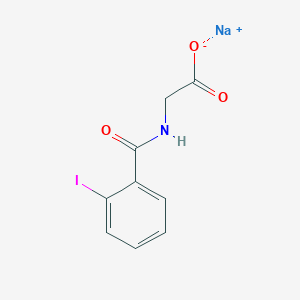
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
